N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-8-13(2)10-14(9-12)18-16(22)11-21-17(23)20-7-5-3-4-6-15(20)19-21/h8-10H,3-7,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCRZDFMPTYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3CCCCCC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group and a tetrahydrotriazoloazepine moiety. This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazoloazepine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A study screening a library of compounds identified this specific derivative as having notable activity against breast cancer cells with an IC50 value of approximately 15 µM .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also exhibit:
- Broad Spectrum Efficacy : Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |
| Tetrahydrotriazole Ring | Critical for interaction with biological targets |
| Acetamide Functionality | May influence binding affinity and selectivity |
Research Findings
Several studies have explored the biological activity of similar compounds:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A derivative of triazole was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that triazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
- Case Study : In vivo studies on mice indicated that a related triazole compound reduced paw edema by 50% compared to control groups .
Potential Anticancer Activity
Recent studies suggest that the tetrahydrotriazoloazepine framework may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines.
- Case Study : A study showed that a triazole-based compound triggered apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Organic Electronics
This compound can be utilized in the development of organic electronic materials due to its electron-donating properties.
- Application : It can be incorporated into organic light-emitting diodes (OLEDs) as an emissive layer or as part of the charge transport materials.
Polymer Chemistry
The compound's structural features make it suitable for modification and incorporation into polymer matrices for enhanced thermal stability and mechanical properties.
- Example : It has been tested as an additive in polycarbonate formulations to improve UV stability and reduce degradation under light exposure .
Summary Table of Key Applications
Q & A
Q. How can ADME (absorption, distribution, metabolism, excretion) properties be evaluated preclinically?
- Protocols :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure and CYP450 inhibition .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
